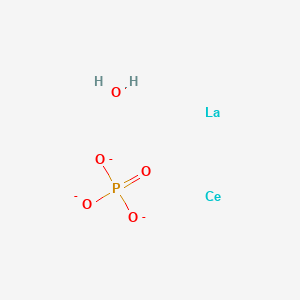
Iron potassium bis(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron potassium bis(sulphate) is a chemical compound with the molecular formula K2Fe(SO4)2. It is a pale yellow crystalline powder that is soluble in water. Iron potassium bis(sulphate) has various applications in scientific research, including its use as a catalyst, an oxidizing agent, and a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Iron potassium bis(sulphate) has various applications in scientific research, including its use as a catalyst, an oxidizing agent, and a reagent in organic synthesis. It has been used in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. Iron potassium bis(sulphate) has also been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines. Additionally, it has been used as a catalyst in the synthesis of esters and amides.
Mecanismo De Acción
Iron potassium bis(sulphate) acts as an oxidizing agent in organic synthesis. It can oxidize alcohols, aldehydes, and ketones to their corresponding carbonyl compounds by transferring oxygen atoms to the substrate. The mechanism of this reaction involves the formation of an intermediate complex between the iron potassium bis(sulphate) and the substrate, which is then oxidized by the transfer of oxygen atoms from the iron potassium bis(sulphate) to the substrate.
Efectos Bioquímicos Y Fisiológicos
Iron potassium bis(sulphate) has no known biochemical or physiological effects, as it is not used in drug formulations or for medicinal purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using iron potassium bis(sulphate) in lab experiments is its high oxidizing power, which allows for efficient and selective oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. Additionally, it is a relatively inexpensive reagent that is readily available. However, one limitation of using iron potassium bis(sulphate) is its hygroscopic nature, which can lead to decomposition upon exposure to moisture.
Direcciones Futuras
There are several future directions for research on iron potassium bis(sulphate). One potential area of research is the development of new synthetic methods for the preparation of iron potassium bis(sulphate) that are more efficient and environmentally friendly. Another potential area of research is the optimization of the reaction conditions for the oxidation of alcohols, aldehydes, and ketones using iron potassium bis(sulphate), with a focus on improving the selectivity and yield of the reaction. Additionally, the use of iron potassium bis(sulphate) in the synthesis of new heterocyclic compounds and as a catalyst in the synthesis of other organic compounds could be explored.
Métodos De Síntesis
Iron potassium bis(sulphate) can be synthesized by reacting iron(III) sulphate with potassium bisulphate in water. The reaction is as follows:
Fe2(SO4)3 + KHSO4 + H2O → K2Fe(SO4)2·H2O + H2SO4
The resulting product is a hydrated form of iron potassium bis(sulphate), which can be further purified by recrystallization.
Propiedades
Número CAS |
13718-65-5 |
|---|---|
Nombre del producto |
Iron potassium bis(sulphate) |
Fórmula molecular |
FeKO8S2 |
Peso molecular |
287.1 g/mol |
Nombre IUPAC |
potassium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Clave InChI |
RZEWPBTZTSBBAK-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
Otros números CAS |
13718-65-5 |
Sinónimos |
iron potassium bis(sulphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)





